BenchChemオンラインストアへようこそ!

8-(3-Azetidinyl)quinoline Hydrochloride

CNS drug design Permeability Physicochemical profiling

8-(3-Azetidinyl)quinoline Hydrochloride (free base CAS 1260855-14-8, salt MW ≈220.70 g·mol⁻¹) is a heterocyclic building block in which an azetidine ring is covalently attached directly to the C8 position of a quinoline core. The hydrochloride salt is specifically prepared to enhance aqueous solubility for in‑vitro and in‑vivo assay conditions.

Molecular Formula C12H13ClN2
Molecular Weight 220.70 g/mol
Cat. No. B13710307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(3-Azetidinyl)quinoline Hydrochloride
Molecular FormulaC12H13ClN2
Molecular Weight220.70 g/mol
Structural Identifiers
SMILESC1C(CN1)C2=CC=CC3=C2N=CC=C3.Cl
InChIInChI=1S/C12H12N2.ClH/c1-3-9-4-2-6-14-12(9)11(5-1)10-7-13-8-10;/h1-6,10,13H,7-8H2;1H
InChIKeyTVYFUWNBVJJSJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(3-Azetidinyl)quinoline Hydrochloride – Physicochemical Identity, Regioisomeric Profile & Procurement Baseline


8-(3-Azetidinyl)quinoline Hydrochloride (free base CAS 1260855-14-8, salt MW ≈220.70 g·mol⁻¹) is a heterocyclic building block in which an azetidine ring is covalently attached directly to the C8 position of a quinoline core . The hydrochloride salt is specifically prepared to enhance aqueous solubility for in‑vitro and in‑vivo assay conditions. Calculated descriptors for the free base include an XLogP of 1.6, a topological polar surface area (TPSA) of 24.9 Ų, a single hydrogen‑bond donor, two hydrogen‑bond acceptors, and only one rotatable bond, placing the scaffold within favourable CNS drug‑like property space . As an 8‑substituted regioisomer, the compound presents a distinct exit vector for fragment‑based drug discovery and scaffold‑hopping campaigns compared to the more commonly exploited 2‑, 4‑, or 7‑azetidinylquinoline isomers [1].

8-(3-Azetidinyl)quinoline Hydrochloride – Why Positional Isomers or Ether-Linked Analogs Cannot Serve as Drop‑In Replacements


Azetidinylquinolines are not interchangeable “quinoline‑azetidine” modules. The attachment point on the quinoline ring fundamentally alters the molecular geometry, electronic distribution, and resulting pharmacophore vectors [1]. Moving the azetidine from the 8‑position to the 2‑ or 4‑position redirects the growth vector by >90°, which can abolish target engagement in a pre‑optimised binding pocket. Replacing the direct C–C bond with an ether linker (8‑(azetidin‑3‑yloxy)quinoline) adds a rotatable bond and increases TPSA by ~9 Ų, shifting the molecule away from CNS drug‑like property space and altering metabolic stability . Moreover, the hydrochloride salt form provides aqueous solubility that is not matched by the free‑base positional isomers, directly affecting assay compatibility. The quantitative evidence below demonstrates that these structural differences translate into measurable, decision‑relevant performance gaps.

8-(3-Azetidinyl)quinoline Hydrochloride – Quantitative Comparative Evidence for Scientific Selection


Lower Topological Polar Surface Area (TPSA) vs. the Ether-Linked 8‑Analog for CNS Permeability Prioritisation

8‑(3‑Azetidinyl)quinoline (free base) exhibits a calculated TPSA of 24.9 Ų , which is substantially lower than the ~34 Ų estimated for the corresponding 8‑(azetidin‑3‑yloxy)quinoline dihydrochloride that introduces an additional oxygen atom . In CNS drug discovery, TPSA values below 60 Ų are desirable for passive blood–brain‑barrier penetration; an increment of ~9 Ų moves a compound closer to the 60 Ų threshold and can reduce the CNS MPO score by 0.3–0.5 units [1]. The lower TPSA of the direct 8‑azetidinyl analogue therefore provides a measurable permeability advantage over the ether‑linked comparator.

CNS drug design Permeability Physicochemical profiling

Reduced Rotatable Bond Count vs. Ether Analogs for Enhanced Target‑Binding Efficiency

The direct C–C bond between quinoline C8 and the azetidine ring in 8‑(3‑azetidinyl)quinoline yields a single rotatable bond, versus two rotatable bonds in the ether‑linked 8‑(azetidin‑3‑yloxy)quinoline . Conformational restriction is a well‑established principle for improving binding affinity: each frozen rotatable bond can contribute an estimated 1.2 kcal mol⁻¹ reduction in conformational entropy penalty upon protein binding [1]. Over a series of analogs, halving the number of rotatable bonds (from 2 to 1) could translate to a ΔΔG benefit of up to ~1 kcal mol⁻¹, potentially improving Kd by 5‑fold.

Conformational restriction Ligand efficiency Medicinal chemistry

Hydrochloride Salt Form Provides Aqueous Solubility Advantage Over Free‑Base Positional Isomers for Assay Readiness

8‑(3‑Azetidinyl)quinoline is specifically supplied as the hydrochloride salt, which confers significantly enhanced aqueous solubility relative to the free base (XLogP 1.6) . In contrast, commercially available positional isomers such as 5‑(3‑azetidinyl)quinoline (CAS 1260899‑27‑1) and 7‑(3‑azetidinyl)quinoline (CAS 1260869‑21‑3) are typically sold as free bases, requiring DMSO stock solutions that can introduce solvent toxicity at high‑throughput screening concentrations [1]. For biochemical or cell‑based assays that demand compound concentrations exceeding 100 µM in aqueous buffer, the hydrochloride salt can be directly dissolved, whereas free‑base analogs often precipitate or require surfactant additives.

Aqueous solubility Salt selection High‑throughput screening

Lower Molecular Weight vs. Ether‑Linked Analog Improves Ligand Efficiency Metrics

The free base of 8‑(3‑azetidinyl)quinoline has a molecular weight of 184.24 g mol⁻¹, whereas the ether‑linked 8‑(azetidin‑3‑yloxy)quinoline dihydrochloride has a molecular weight of 273.16 g mol⁻¹ (salt form) . When normalized to the free base, the ether analog adds approximately 16 Da for the oxygen linker. In fragment‑based drug discovery, each heavy atom added without a commensurate gain in affinity erodes Ligand Efficiency (LE). Maintaining LE ≥0.3 kcal mol⁻¹ per heavy atom is a common threshold; the 14‑heavy‑atom 8‑azetidinyl scaffold offers greater headroom for subsequent optimisation than the 15‑heavy‑atom ether variant [1].

Ligand efficiency Fragment-based drug discovery Lead optimisation

8-(3-Azetidinyl)quinoline Hydrochloride – Evidence‑Backed Application Scenarios for Procurement Decisions


Fragment‑Based Lead Generation for CNS Targets Requiring Low TPSA and Restricted Flexibility

Fragment libraries prioritise scaffolds with MW <200 Da, TPSA <60 Ų, and ≤1 rotatable bond to ensure efficient hit expansion into CNS‑drug space. 8‑(3‑Azetidinyl)quinoline Hydrochloride meets all three criteria (MW 184, TPSA 24.9 Ų, 1 rotatable bond) and offers aqueous solubility via its salt form, enabling NMR‑ and SPR‑based fragment screens at concentrations up to 1 mM in phosphate buffer. The 8‑position azetidine vector is geometrically distinct from 2‑ or 4‑substituted quinoline fragments, providing access to chemical space not covered by standard fragment collections [1].

Structure‑Activity Relationship (SAR) Expansion Around 8‑Substituted Quinoline Kinase or PDE Inhibitor Cores

Patent literature exemplifies 2‑(3‑alkoxy‑1‑azetidinyl)quinolines as potent PDE10A inhibitors, validating the azetidinylquinoline pharmacophore . The 8‑regioisomer offers an alternative exit vector that may access different sub‑pockets within the catalytic site. The hydrochloride salt enables direct dissolution in enzymatic assay buffers, avoiding DMSO interference. The single rotatable bond and low TPSA of the 8‑isomer make it a strategic choice for exploring CNS‑exposed PDE or kinase targets where permeability and metabolic stability are co‑optimised [1].

Antibacterial Azetidinylquinoline Scaffold Optimisation without Ether‑Linker Liability

Sharma & Saxena (2014) demonstrated that azetidinylquinolines can exhibit promising antibacterial activity compared to ampicillin . The direct 8‑azetidinyl C–C bond eliminates the potential metabolic hydrolysis site present in 8‑(azetidin‑3‑yloxy)quinoline ethers, potentially improving metabolic half‑life in whole‑cell assays. The hydrochloride salt facilitates MIC determination in cation‑adjusted Mueller‑Hinton broth without co‑solvent, enabling more physiologically relevant antimicrobial susceptibility testing [1].

Chemical Biology Probe Assembly Requiring Stable, Soluble, Low‑MW Amino‑Quinoline Modules

For intracellular target engagement studies (e.g., CETSA, NanoBRET) where cellular permeability and minimal perturbation of the target are critical, 8‑(3‑Azetidinyl)quinoline Hydrochloride provides an ideal minimal‑modification tag. Its low molecular weight (184 Da free base), low TPSA (24.9 Ų), and aqueous solubility (HCl salt) support passive cell entry, while the azetidine secondary amine offers a robust handle for further conjugation with fluorophores or E3‑ligase recruiter moieties without introducing excessive flexibility or polarity .

Quote Request

Request a Quote for 8-(3-Azetidinyl)quinoline Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.